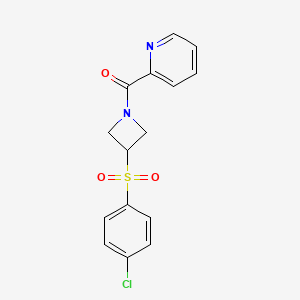
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone, also known as CPAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPAM is a small molecule that belongs to the class of azetidinone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Avantages Et Limitations Des Expériences En Laboratoire
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has several advantages as a candidate for further research. It is a small molecule that can be easily synthesized in large quantities, making it suitable for further development as a drug candidate. (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has also been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, there are also limitations to using (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various biological pathways.
Orientations Futures
There are several future directions for research on (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone. One direction is to further elucidate its mechanism of action and its effects on various biological pathways. Another direction is to investigate its potential applications in other diseases, such as inflammatory and infectious diseases. (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone in vivo, which will be essential for its further development as a drug candidate.
Méthodes De Synthèse
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-yl-methanamine to form an intermediate product. This intermediate is then reacted with 2,2,2-trifluoroethylamine and triethylamine to produce the final product, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone. The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has been optimized to yield high purity and yield, making it a suitable candidate for further research.
Applications De Recherche Scientifique
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is in the treatment of cancer. Studies have shown that (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-4-6-12(7-5-11)22(20,21)13-9-18(10-13)15(19)14-3-1-2-8-17-14/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGNZAJXKSFOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)

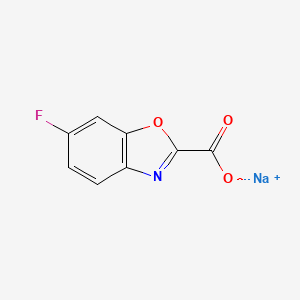
![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)

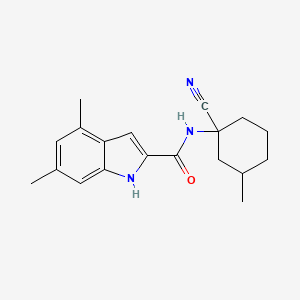

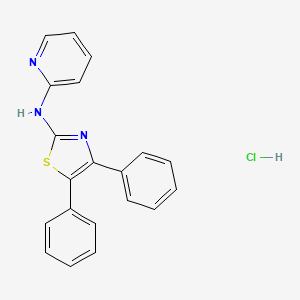
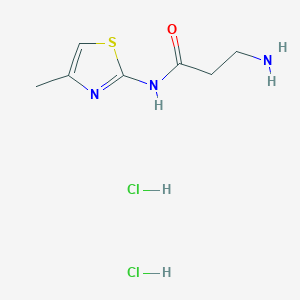
![2-(4-chlorophenoxy)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2901088.png)

![N~1~-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2901090.png)
![4-Tert-butyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2901091.png)